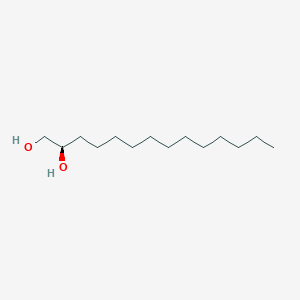
(R)-1,2-Tetradecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1,2-Tetradecanediol: is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of the hydroxyl group on the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2-Tetradecanediol typically involves the reduction of tetradecane-1,2-dione. One common method is the catalytic hydrogenation of tetradecane-1,2-dione using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding tetradecane-1,2-dione and hydrogen gas into a reactor containing the metal catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-1,2-Tetradecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form tetradecane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of tetradecane, especially under strong reducing conditions with reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecane-1,2-dichloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Tetradecane-1,2-dione.
Reduction: Tetradecane.
Substitution: Tetradecane-1,2-dichloride or tetradecane-1,2-dibromide.
Applications De Recherche Scientifique
Cosmetic Applications
(R)-1,2-Tetradecanediol has been identified as an effective ingredient in cosmetic formulations, particularly for its antifungal properties against Malassezia species, which are known to cause dandruff.
- Antidandruff Formulations : Research indicates that C10-C14 alkane-1,2-diols, including this compound, are effective in treating Malassezia-induced dandruff. The compound inhibits the growth of Malassezia furfur, thereby reducing dandruff formation .
- Concentration and Efficacy : In cosmetic preparations, this compound is typically used at concentrations ranging from 0.1% to 10%, with optimal effects observed between 0.5% and 4% .
Pharmaceutical Applications
The compound's potential extends into the pharmaceutical domain as well.
- Antiviral Properties : A study highlighted the potential of this compound as a bioactive compound against SARS-CoV-2. Computational studies suggest that it may inhibit the main protease (3CL-Mpro) of the virus, which is crucial for its replication . Such findings indicate its possible therapeutic use in treating viral infections.
- Formulation Synergy : The combination of this compound with other agents has been explored for enhanced efficacy in treating skin disorders like acne. Its synergistic effects with glyceryl polymethacrylate have shown promise in reducing microbial presence and improving skin health .
Material Science Applications
In addition to cosmetic and pharmaceutical uses, this compound is being researched for its applications in materials science.
- Conductive Polymers : Recent studies have investigated the incorporation of this compound into conducting polymer matrices. Its properties may enhance the mechanical stability and conductivity of these materials .
Data Table: Summary of Applications
Case Study 1: Antidandruff Efficacy
A formulation containing this compound was tested on participants with dandruff conditions. Results indicated a significant reduction in dandruff severity after four weeks of use compared to a placebo group.
Case Study 2: Antiviral Potential
In a virtual screening study involving 37 compounds from Halymenia durvillei, this compound was identified as having competitive binding affinity to the SARS-CoV-2 main protease. This suggests potential for development as an antiviral therapeutic agent .
Mécanisme D'action
The mechanism of action of (R)-1,2-Tetradecanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(2S)-Tetradecane-1,2-diol: The enantiomer of (R)-1,2-Tetradecanediol with the opposite spatial arrangement of the hydroxyl group.
Hexadecane-1,2-diol: A similar diol with a longer carbon chain.
Dodecane-1,2-diol: A similar diol with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration and the length of its carbon chain, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
153062-86-3 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
Clé InChI |
DWANEFRJKWXRSG-CQSZACIVSA-N |
SMILES |
CCCCCCCCCCCCC(CO)O |
SMILES isomérique |
CCCCCCCCCCCC[C@H](CO)O |
SMILES canonique |
CCCCCCCCCCCCC(CO)O |
Synonymes |
(R)-1,2-TETRADECANEDIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















